molecular formula C16H14ClN3O2S B1386870 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1172816-79-3

5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1386870
M. Wt: 347.8 g/mol
InChI Key: HYGSAHNURALWPG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the analysis of the molecular structure, including the types of bonds, the geometry of the molecule, and the presence of any functional groups.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-21-10-7-8-13(14(9-10)22-2)20-15(18-19-16(20)23)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGSAHNURALWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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